molecular formula C26H23N3O5 B11449746 3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11449746
M. Wt: 457.5 g/mol
InChI Key: SDYMUSHLYNFQTL-UHFFFAOYSA-N
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Description

3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that belongs to the class of benzoxadiazocines. This compound is characterized by its unique structure, which includes a benzoxadiazocin ring system fused with various functional groups such as ethyl, methyl, and nitrobenzoyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocin Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocin ring.

    Introduction of Functional Groups: The ethyl, methyl, and nitrobenzoyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, sodium borohydride (NaBH4).

    Substitution: Br2/FeBr3, HNO3/H2SO4.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is unique due to its specific combination of functional groups and the benzoxadiazocin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

10-(3-ethylphenyl)-9-methyl-12-(3-nitrobenzoyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C26H23N3O5/c1-3-17-8-6-10-19(14-17)28-25(31)27(24(30)18-9-7-11-20(15-18)29(32)33)22-16-26(28,2)34-23-13-5-4-12-21(22)23/h4-15,22H,3,16H2,1-2H3

InChI Key

SDYMUSHLYNFQTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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